molecular formula C20H16O5 B2810249 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one CAS No. 859664-91-8

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Cat. No.: B2810249
CAS No.: 859664-91-8
M. Wt: 336.343
InChI Key: ZMQXYVSUOCWFOW-UWVJOHFNSA-N
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Description

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core structure. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a 2-methylallyl group attached to the benzofuran ring. The compound’s unique structure makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the functionalization of the benzofuran core with a benzo[d][1,3]dioxole group, which can be achieved through a palladium-catalyzed cross-coupling reaction.

    Attachment of the 2-Methylallyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the double bond in the (Z)-configuration, converting it to a single bond and forming a saturated derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxygen atoms in the benzo[d][1,3]dioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated benzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the materials science industry, this compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one varies depending on its application. In biological systems, it may exert its effects by interacting with specific enzymes or receptors, modulating signaling pathways, and altering gene expression. For example, its anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-benzofuran-3(2H)-one: Lacks the 2-methylallyl group, which may affect its reactivity and biological activity.

    (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one:

Uniqueness

The presence of both the benzo[d][1,3]dioxole moiety and the 2-methylallyl group in (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one provides a unique combination of electronic and steric effects. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-12(2)10-22-14-4-5-15-17(9-14)25-19(20(15)21)8-13-3-6-16-18(7-13)24-11-23-16/h3-9H,1,10-11H2,2H3/b19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQXYVSUOCWFOW-UWVJOHFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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